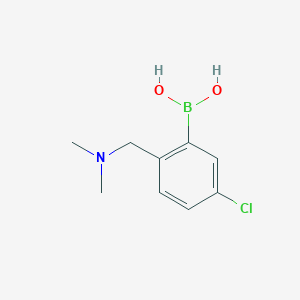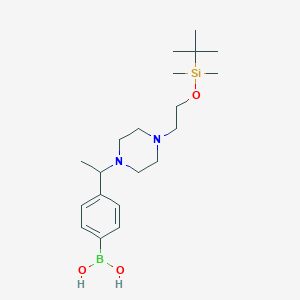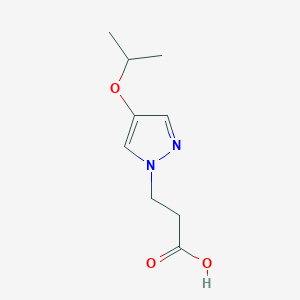
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid
描述
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, also known as IPPA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. IPPA is a pyrazole derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid's mechanism of action involves the inhibition of acetylcholinesterase, as mentioned above. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. Additionally, 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects:
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and the protection against oxidative stress and neurodegeneration. Additionally, 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain and improve cognitive function.
实验室实验的优点和局限性
One advantage of using 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying cognitive function and potential treatments for Alzheimer's disease. Additionally, 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid's antioxidant and anti-inflammatory properties can be useful in studying neurodegeneration and inflammation in the brain. However, one limitation of using 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in lab experiments is its potential toxicity, which can vary depending on the dosage and duration of exposure.
未来方向
There are many future directions for research related to 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, including studying its potential use in treating other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the optimal dosage and duration of exposure to 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in order to minimize potential toxicity. Furthermore, studies are needed to investigate the potential use of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in combination with other compounds for synergistic effects.
科学研究应用
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been studied for its potential use in various research applications, including as a potential treatment for Alzheimer's disease. Studies have shown that 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in individuals with Alzheimer's disease.
属性
IUPAC Name |
3-(4-propan-2-yloxypyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-7(2)14-8-5-10-11(6-8)4-3-9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBNDROPDRRORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN(N=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



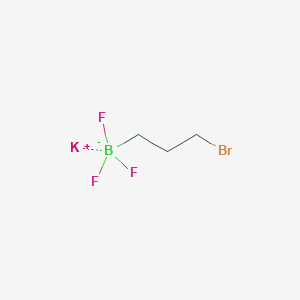
![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)

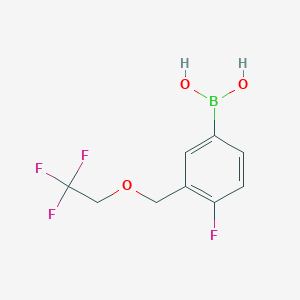
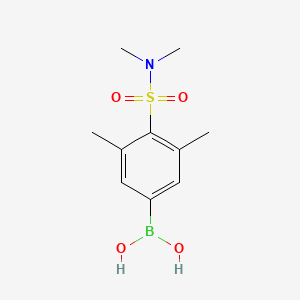

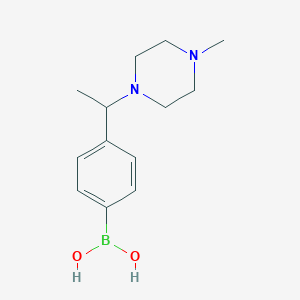
![ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408893.png)
